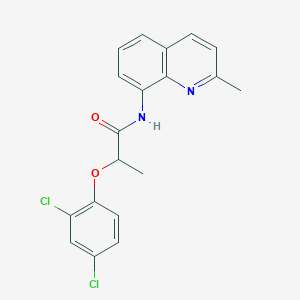
1,3-Oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxazol-5-one is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Oxazol-5-one can be synthesized through several methods, including:
Erlenmeyer-Plöchl Azlactone Synthesis: This classical method involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride.
Robinson-Gabriel Synthesis: This method involves the dehydration of 2-acylaminoketones.
Van Leusen Reaction: This reaction uses tosylmethyl isocyanide (TosMIC) with aldehydes to form oxazoles.
Industrial Production Methods
Industrial production of this compound often involves optimized versions of the above synthetic routes, focusing on high yield and purity. The use of ionic liquids and recyclable catalysts has been explored to make the process more sustainable .
化学反応の分析
Types of Reactions
1,3-Oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted oxazoles, amino acids, and other heterocyclic compounds .
科学的研究の応用
1,3-Oxazol-5-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Oxazol-5-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
1,3-Oxazole: Similar in structure but lacks the carbonyl group at the 5-position.
1,3-Oxazoline: Contains a saturated ring, making it less reactive.
Isoxazole: Features a different arrangement of nitrogen and oxygen atoms in the ring
Uniqueness
1,3-Oxazol-5-one is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in multiple types of chemical reactions makes it a valuable compound in synthetic chemistry .
特性
分子式 |
C34H24N2O8 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(E)-3-[4-[(E,3Z)-3-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4-ylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C34H24N2O8/c1-19(13-25-33(37)43-31(35-25)23-7-9-27-29(15-23)41-17-39-27)11-21-3-5-22(6-4-21)12-20(2)14-26-34(38)44-32(36-26)24-8-10-28-30(16-24)42-18-40-28/h3-16H,17-18H2,1-2H3/b19-11+,20-12+,25-13-,26-14- |
InChIキー |
WOKQTGFOAXNLIG-PQMBYOHYSA-N |
異性体SMILES |
C/C(=C\C1=CC=C(C=C1)/C=C(/C=C/2\N=C(OC2=O)C3=CC4=C(OCO4)C=C3)\C)/C=C/5\N=C(OC5=O)C6=CC7=C(OCO7)C=C6 |
正規SMILES |
CC(=CC1=CC=C(C=C1)C=C(C)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4)C=C5C(=O)OC(=N5)C6=CC7=C(C=C6)OCO7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15018516.png)
![3,4-Dimethoxy-N-({N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018526.png)
![N'-[(E)-{2-[butyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15018529.png)

![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15018540.png)
![4-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)-2-nitrophenyl 2-furoate](/img/structure/B15018546.png)
![N-[2-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl]benzamide](/img/structure/B15018564.png)
![4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15018570.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B15018571.png)
![2-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B15018577.png)
![N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15018582.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15018583.png)

